molecular formula C10H20 B12643969 1,1,3,4-Tetramethylcyclohexane CAS No. 24612-75-7

1,1,3,4-Tetramethylcyclohexane

Cat. No.: B12643969
CAS No.: 24612-75-7
M. Wt: 140.27 g/mol
InChI Key: GFGKKSUYWCKIMD-UHFFFAOYSA-N
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Description

1,1,3,4-Tetramethylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ It is a derivative of cyclohexane, where four methyl groups are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetramethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation of precursor compounds. This process ensures high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,4-Tetramethylcyclohexane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield various reduced forms of the compound.

    Substitution: Halogenation reactions, where halogens like chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms, are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Various reduced forms of the compound

    Substitution: Halogenated derivatives

Scientific Research Applications

1,1,3,4-Tetramethylcyclohexane has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of cyclohexane derivatives and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,3,4-tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

  • 1,1,2,4-Tetramethylcyclohexane
  • 1,1,4,4-Tetramethylcyclohexane
  • 1,1,3,5-Tetramethylcyclohexane

Comparison: 1,1,3,4-Tetramethylcyclohexane is unique due to the specific positioning of its methyl groups on the cyclohexane ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other tetramethylcyclohexane isomers. For example, the different positions of the methyl groups in 1,1,2,4-tetramethylcyclohexane and 1,1,4,4-tetramethylcyclohexane result in variations in their stability and reactivity.

Properties

CAS No.

24612-75-7

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,1,3,4-tetramethylcyclohexane

InChI

InChI=1S/C10H20/c1-8-5-6-10(3,4)7-9(8)2/h8-9H,5-7H2,1-4H3

InChI Key

GFGKKSUYWCKIMD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C)C

Origin of Product

United States

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